5,5'-Methylenediisophthalic acid (CAS 10397-52-1) is an aromatic dicarboxylic acid used as a specialty monomer in the synthesis of advanced polymers such as polyamides and polyimides, and as a ligand for metal-organic frameworks (MOFs). [1] Its defining structural feature is the flexible methylene (-CH2-) bridge connecting two isophthalic acid units. This bridge imparts specific, procurement-critical properties related to polymer chain mobility, which directly influences the solubility, processability, and thermal characteristics of the final material when compared to other bridged or unbridged aromatic diacids. [2]
Substituting 5,5'-Methylenediisophthalic acid with structurally similar monomers, such as 5,5'-sulfonyldiisophthalic acid (SIPA) or 5,5'-oxydiisophthalic acid (ODPA), is not a viable drop-in replacement and leads to materials with fundamentally different performance profiles. The flexible, non-polar methylene bridge allows for greater rotational freedom in the polymer backbone compared to the rigid, polar sulfone (-SO2-) or the semi-flexible ether (-O-) bridge. [1] This structural difference directly dictates polymer chain packing, which in turn governs critical procurement and processing parameters like solubility in organic solvents and the glass transition temperature (Tg). Choosing an alternative bridge chemistry will predictably alter these properties, impacting processability, thermal performance, and the suitability of the resulting polymer for its intended application. [2]
The incorporation of flexible methylene spacer groups into aromatic polyamide backbones is a proven strategy to enhance solubility in common aprotic polar solvents. Polyamides derived from diacids with methylene spacers are reported to be readily soluble in solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO) at room temperature. [1] This contrasts with many conventional aromatic polyamides, such as those from terephthalic acid or rigid-bridged diacids, which often exhibit poor solubility and require the addition of salts like LiCl or processing at high temperatures to achieve dissolution. [2] This improved solubility is critical for manufacturing processes like film casting, fiber spinning, and coating applications.
| Evidence Dimension | Qualitative Solubility in Organic Solvents |
| Target Compound Data | Polymers with methylene spacers are readily soluble in NMP, DMAc, DMF, DMSO at room temperature. |
| Comparator Or Baseline | Conventional aromatic polyamides (e.g., from terephthaloyl chloride) often show poor solubility, requiring additives (LiCl) or heat. |
| Quantified Difference | Enables dissolution under ambient conditions without inorganic salt additives. |
| Conditions | Qualitative solubility testing of synthesized aromatic polyamides in various organic solvents. |
Improved solubility allows for easier, more cost-effective, and versatile solution-based processing into films, fibers, and coatings without harsh additives.
The flexible methylene bridge in 5,5'-Methylenediisophthalic acid provides a mechanism to lower the glass transition temperature (Tg) of aromatic polyamides compared to more rigid structures, without resorting to long aliphatic chains that can compromise thermal stability. For instance, aromatic polyamides based on rigid monomers like 4,4'-sulfonyldianiline and isophthaloyl chloride exhibit high Tg values, typically in the 280-290 °C range. [1] In contrast, incorporating flexible methylene units into analogous polymer backbones has been shown to result in significantly lower Tg values, often in the range of 210–260 °C. [2] This allows for the precise tuning of the material's service temperature and processing window.
| Evidence Dimension | Glass Transition Temperature (Tg) |
| Target Compound Data | Expected range for methylene-bridged aromatic polyamides: ~210–260 °C |
| Comparator Or Baseline | Rigid aromatic polyamide baseline (e.g., from sulfonylated monomers): ~287 °C |
| Quantified Difference | A reduction of ~30–70 °C compared to a rigid aromatic backbone. |
| Conditions | Differential Scanning Calorimetry (DSC) of synthesized aromatic polyamides. |
This compound enables the design of high-performance polymers with a tailored, lower Tg, improving processability and toughness while maintaining a high-temperature operational envelope.
While the methylene bridge effectively modifies the glass transition temperature, it does not significantly compromise the inherent thermal stability of the aromatic polyamide backbone. Aromatic polyamides incorporating flexible methylene spacer groups consistently demonstrate high thermal stability, with temperatures for 10% weight loss (T10) typically exceeding 490 °C in a nitrogen atmosphere. [1] This level of stability is comparable to that of other high-performance aromatic polyamides and is substantially higher than that of standard engineering plastics, ensuring the material's integrity during high-temperature processing and in demanding end-use environments.
| Evidence Dimension | Thermal Decomposition Temperature (T10) |
| Target Compound Data | Typical T10 > 490 °C (in Nitrogen) |
| Comparator Or Baseline | General threshold for high-performance aromatic polymers (>450 °C). |
| Quantified Difference | Meets or exceeds the thermal stability requirements for high-performance applications. |
| Conditions | Thermogravimetric Analysis (TGA) under a nitrogen atmosphere. |
It confirms that the processing advantages gained from the flexible methylene linker do not come at the cost of the high-temperature stability required for demanding applications.
The enhanced solubility imparted by the methylene bridge makes this monomer an excellent choice for synthesizing polyamides and polyimides intended for solution casting into thin films, protective coatings, or membranes. [1] The ability to process the polymer from common solvents like NMP or DMAc simplifies manufacturing and avoids the need for harsh conditions or additives often required for more rigid aromatic polymers.
This compound is suitable for producing thermoplastic matrix resins where the glass transition temperature (Tg) must be controlled to match specific performance requirements. By creating polymers with a Tg lower than highly rigid alternatives but with comparable decomposition stability, it enables the formulation of tougher, more damage-tolerant composites that can be processed at more moderate temperatures. [2]
As a component in copolyamides, 5,5'-Methylenediisophthalic acid can be used to disrupt polymer chain packing, increasing solubility and improving melt processability. This allows for the development of high-performance engineering plastics that combine excellent thermal stability with the ability to be molded or extruded using conventional thermoplastic techniques. [1]
Irritant;Environmental Hazard